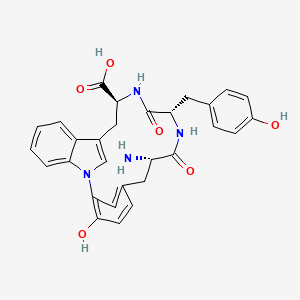
Neopetromin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neopetromin is a cyclic tripeptide isolated from the marine sponge Neopetrosia sp. It is characterized by a rare heteroaromatic C-N cross-link between the side chains of tryptophan and tyrosine. This unique structure contributes to its biological activity, including causing vacuole fragmentation in tobacco BY-2 cells .
准备方法
The first total synthesis of neopetromin was reported using a modular synthetic strategy. This approach involves C-H biarylation and Larock macrocyclization to construct the highly strained Tyr C-6-to-Trp N-1’ linkage . The synthetic route is scalable and can be executed on a decagram scale, making it suitable for industrial production .
化学反应分析
Neopetromin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tripeptide structure.
科学研究应用
Neopetromin has several scientific research applications:
Chemistry: It serves as a model compound for studying C-N cross-linking in cyclic peptides.
Medicine: The compound’s unique structure and biological activity suggest potential therapeutic applications, although further research is needed.
作用机制
Neopetromin exerts its effects by causing vacuole fragmentation in an actin-independent manner. The molecular targets and pathways involved in this process are still under investigation, but the compound’s unique C-N cross-link is believed to play a crucial role .
相似化合物的比较
Neopetromin is similar to other cyclic peptides with C-N cross-links, such as lapparbin, tryptorubins, and nocapeptin A. this compound’s unique Tyr C-6-to-Trp N-1’ linkage sets it apart from these compounds
属性
分子式 |
C29H28N4O6 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
(8S,11S,14S)-8-amino-3-hydroxy-11-[(4-hydroxyphenyl)methyl]-9,12-dioxo-1,10,13-triazatetracyclo[14.6.1.12,6.017,22]tetracosa-2,4,6(24),16(23),17,19,21-heptaene-14-carboxylic acid |
InChI |
InChI=1S/C29H28N4O6/c30-21-11-17-7-10-26(35)25(13-17)33-15-18(20-3-1-2-4-24(20)33)14-23(29(38)39)32-28(37)22(31-27(21)36)12-16-5-8-19(34)9-6-16/h1-10,13,15,21-23,34-35H,11-12,14,30H2,(H,31,36)(H,32,37)(H,38,39)/t21-,22-,23-/m0/s1 |
InChI 键 |
VHHLBJOOIMVBQV-VABKMULXSA-N |
手性 SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=CN(C3=CC=CC=C23)C4=C(C=CC1=C4)O)C(=O)O)CC5=CC=C(C=C5)O)N |
规范 SMILES |
C1C(C(=O)NC(C(=O)NC(CC2=CN(C3=CC=CC=C23)C4=C(C=CC1=C4)O)C(=O)O)CC5=CC=C(C=C5)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


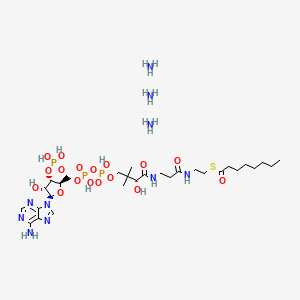
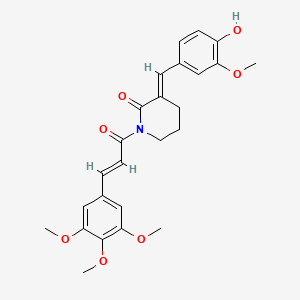
![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)
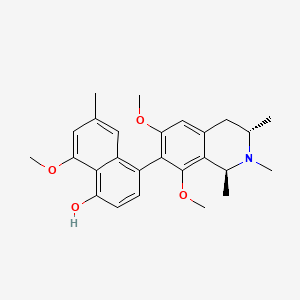


![6-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one](/img/structure/B12373968.png)
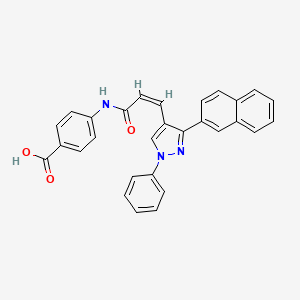
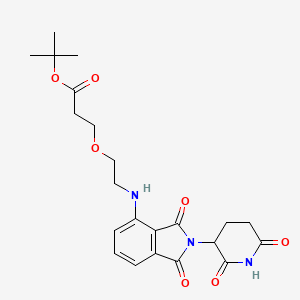
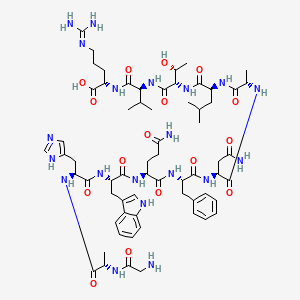
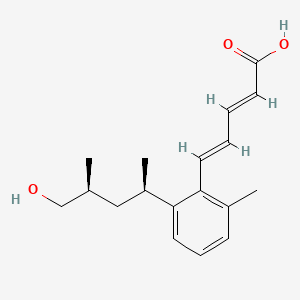
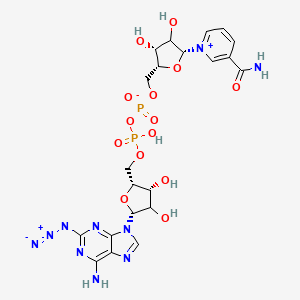
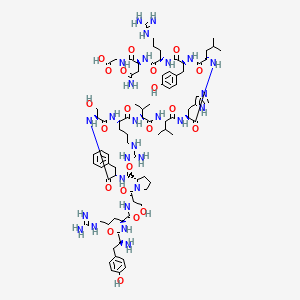
![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
